molecular formula C18H15NO5S2 B8040094 Phenyl 3-(2-aminophenyl)sulfonylbenzenesulfonate

Phenyl 3-(2-aminophenyl)sulfonylbenzenesulfonate

Cat. No.: B8040094
M. Wt: 389.4 g/mol
InChI Key: NOWSOQVLUUYDML-UHFFFAOYSA-N
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Description

Phenyl 3-(2-aminophenyl)sulfonylbenzenesulfonate is a chemical compound that has garnered significant attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of a sulfonyl group attached to a phenyl ring, which is further connected to another phenyl ring substituted with an amino group. The intricate arrangement of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in synthetic chemistry and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Phenyl 3-(2-aminophenyl)sulfonylbenzenesulfonate typically involves the reaction of 2-aminophenylsulfonyl chloride with phenylsulfonic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction mixture is then heated to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high conversion rates and minimize the formation of by-products. The use of advanced purification techniques such as recrystallization and chromatography ensures the isolation of pure compound .

Chemical Reactions Analysis

Types of Reactions: Phenyl 3-(2-aminophenyl)sulfonylbenzenesulfonate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation

Major Products Formed:

    Oxidation: Nitro derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives

Scientific Research Applications

Phenyl 3-(2-aminophenyl)sulfonylbenzenesulfonate has found applications in various scientific research fields:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism by which Phenyl 3-(2-aminophenyl)sulfonylbenzenesulfonate exerts its effects involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The amino group can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s biological activity. The exact pathways and targets involved depend on the specific application and the biological system under study .

Comparison with Similar Compounds

    Phenylsulfonic acid derivatives: Compounds with similar sulfonyl groups but different substituents on the phenyl ring.

    Aminophenylsulfonyl derivatives: Compounds with variations in the position and nature of the amino group.

Uniqueness: Phenyl 3-(2-aminophenyl)sulfonylbenzenesulfonate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity. Compared to other sulfonyl and aminophenyl derivatives, this compound exhibits a unique combination of properties that make it valuable in both synthetic and biological research.

Properties

IUPAC Name

phenyl 3-(2-aminophenyl)sulfonylbenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO5S2/c19-17-11-4-5-12-18(17)25(20,21)15-9-6-10-16(13-15)26(22,23)24-14-7-2-1-3-8-14/h1-13H,19H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOWSOQVLUUYDML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC(=C2)S(=O)(=O)C3=CC=CC=C3N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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